molecular formula C10H18FNO4 B13581511 Tert-butyl 2-fluoro-3-methoxymorpholine-4-carboxylate

Tert-butyl 2-fluoro-3-methoxymorpholine-4-carboxylate

Cat. No.: B13581511
M. Wt: 235.25 g/mol
InChI Key: XHENQGHSSPLTQK-UHFFFAOYSA-N
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Description

Tert-butyl 2-fluoro-3-methoxymorpholine-4-carboxylate is an organic compound that features a morpholine ring substituted with a tert-butyl ester, a fluorine atom, and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-fluoro-3-methoxymorpholine-4-carboxylate typically involves the reaction of morpholine derivatives with tert-butyl esters and fluorinating agents. One common method includes the use of tert-butyl chloroformate as a reagent to introduce the tert-butyl ester group. The reaction conditions often require a base such as triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of automated systems can enhance the reproducibility and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-fluoro-3-methoxymorpholine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carbonyl compound.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a catalyst.

Major Products

    Oxidation: Formation of a carbonyl compound.

    Reduction: Formation of an alcohol.

    Substitution: Formation of substituted morpholine derivatives.

Scientific Research Applications

Tert-butyl 2-fluoro-3-methoxymorpholine-4-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 2-fluoro-3-methoxymorpholine-4-carboxylate involves its interaction with specific molecular targets. The fluorine atom and methoxy group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and selectivity. The tert-butyl ester group can enhance the compound’s stability and lipophilicity, affecting its pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 2-fluoro-3-methoxypyrrolidine-4-carboxylate
  • Tert-butyl 2-fluoro-3-methoxyazetidine-4-carboxylate
  • Tert-butyl 2-fluoro-3-methoxypiperidine-4-carboxylate

Uniqueness

Tert-butyl 2-fluoro-3-methoxymorpholine-4-carboxylate is unique due to its morpholine ring, which imparts distinct electronic and steric properties compared to other similar compounds

Properties

Molecular Formula

C10H18FNO4

Molecular Weight

235.25 g/mol

IUPAC Name

tert-butyl 2-fluoro-3-methoxymorpholine-4-carboxylate

InChI

InChI=1S/C10H18FNO4/c1-10(2,3)16-9(13)12-5-6-15-7(11)8(12)14-4/h7-8H,5-6H2,1-4H3

InChI Key

XHENQGHSSPLTQK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCOC(C1OC)F

Origin of Product

United States

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